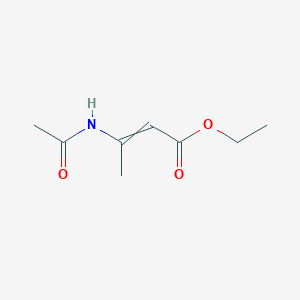

Ethyl (2E)-3-acetamidobut-2-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-acetamidobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h5H,4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBWGWPKGHGLOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Enamide Esters in Modern Synthetic Strategies

Enamide esters are a class of organic compounds that possess a fine balance between stability and reactivity, making them increasingly popular in synthetic organic chemistry. rsc.org They serve as versatile intermediates for the synthesis of various nitrogen-containing compounds. nih.gov Unlike enamines, which can be prone to hydrolysis, enamides offer enhanced stability while retaining tunable reactivity, positioning them as valuable surrogates in many chemical transformations. acs.org This characteristic allows for the introduction of nitrogen-based functionality into organic frameworks under a variety of reaction conditions. rsc.org

The utility of enamide esters, and more broadly β-enamino carbonyl compounds, extends to their application as building blocks for a diverse range of molecular architectures. acgpubs.org These include pharmaceutically relevant scaffolds, β-amino esters, β-amino acids, γ-amino alcohols, peptides, and alkaloids. acgpubs.org The ability to functionalize both the nitrogen and the carbon backbone of enamide esters provides a powerful tool for chemists to design and execute complex synthetic strategies.

Overview of Key Research Areas Pertaining to Ethyl 2e 3 Acetamidobut 2 Enoate

Direct Synthesis Approaches to this compound

The direct construction of this compound can be achieved through several reliable methods, primarily involving the acylation of a pre-existing amino group or the reaction of enaminones with an acylating agent.

Acylation Reactions of Related Aminocrotonates

A primary and straightforward method for synthesizing this compound is the acylation of ethyl 3-aminocrotonate. niscair.res.in This reaction involves the treatment of ethyl 3-aminocrotonate with an acetylating agent. The nitrogen atom of the enamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Common acetylating agents for this transformation include acetyl chloride and acetic anhydride (B1165640). The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. For instance, reacting ethyl 3-aminocrotonate with acetyl chloride in the presence of pyridine in a suitable solvent like benzene (B151609) at low temperatures (e.g., 0°C) and allowing the mixture to warm to room temperature can afford the desired (Z)-enamide in excellent yields. It has also been reported that refluxing ethyl 3-aminocrotonate with acetic anhydride can produce the corresponding enamide.

The regioselectivity of acylation (N-acylation vs. C-acylation) can be influenced by the substrate, the acylating agent, and the reaction conditions. For the synthesis of enamides like this compound, N-acylation is the desired pathway. Studies have shown that using methyl 3-aminocrotonate, a close analog, generally favors the formation of N-acylated products.

| Starting Material | Acetylating Agent | Base | Product | Reference |

| Ethyl 3-aminocrotonate | Acetyl chloride | Pyridine | This compound | |

| Ethyl 3-aminocrotonate | Acetic anhydride | None (reflux) | This compound |

Preparation from Enaminones and Acetic Anhydride

An alternative approach involves the use of enaminones as precursors. While the direct acylation of aminocrotonates is more common for enamide synthesis, the reaction of related enaminones can also be a viable route. In this context, an enaminone would first be synthesized, and then the amino group would be acylated. However, the more direct acylation of ethyl 3-aminocrotonate is generally preferred for producing this compound.

Retrosynthetic Analysis of the Enamide Ester Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally disconnecting the target molecule into simpler, commercially available starting materials. ox.ac.uk

Disconnection Strategies for Key Functional Groups

The enamide ester framework of this compound offers several logical points for disconnection.

C-N Bond Disconnection: The most apparent disconnection is at the amide C-N bond. This leads back to an amine (ammonia or an ammonia (B1221849) equivalent) and a β-keto ester, specifically ethyl acetoacetate (B1235776). This is a very common and practical disconnection for this type of molecule. lkouniv.ac.inyoutube.com

C=C Bond Disconnection: Another strategic disconnection can be made across the C=C double bond. This would lead to synthons representing an enolate and an acetyl cation equivalent. This approach, however, is less direct for this specific target molecule compared to the C-N bond disconnection.

The primary retrosynthetic pathway is illustrated below:

This retrosynthetic analysis logically points towards a condensation reaction between an amine and a β-keto ester as the key bond-forming step in the forward synthesis.

Identification and Utilization of Commercially Available Precursors

The retrosynthetic analysis directly identifies readily available and inexpensive commercial precursors for the synthesis of this compound.

Ethyl acetoacetate: This is a widely available and versatile starting material in organic synthesis. haui.edu.vn

Ammonia or an ammonia source: Ammonia itself or an ammonium salt like ammonium acetate can be used as the nitrogen source. haui.edu.vn

The forward synthesis, therefore, involves the condensation of ethyl acetoacetate with an ammonia source. This reaction, often carried out in a suitable solvent like methanol, leads to the formation of ethyl 3-aminocrotonate. haui.edu.vn Subsequent acylation, as described in section 2.1.1, yields the final product, this compound.

| Precursor | Role | Commercial Availability |

| Ethyl acetoacetate | Carbonyl component | High |

| Ammonia/Ammonium Acetate | Amine source | High |

| Acetyl Chloride/Acetic Anhydride | Acetylating agent | High |

Preparation of Structurally Related Acetamido Enoates and Analogs

The synthetic methodologies described for this compound can be extended to prepare a variety of structurally related acetamido enoates and other analogs. By varying the starting materials, a diverse range of compounds with different substituents can be accessed.

For example, using different β-keto esters in the initial condensation reaction will result in analogs with varied ester groups. Similarly, employing different acylating agents in the final step allows for the introduction of acyl groups other than acetyl.

The synthesis of analogs is important for structure-activity relationship (SAR) studies in drug discovery and for creating libraries of compounds for screening purposes. researchgate.net For instance, the synthesis of 4-substituted benzenesulfonamides and related compounds has been explored for their potential biological activities. researchgate.net

Furthermore, related enoates with different substituents on the double bond can be synthesized. For instance, ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate is an analog where the methyl group is replaced by a thiophene (B33073) ring. molport.com The synthesis of such analogs often involves Wittig-type reactions or other olefination methods.

The table below summarizes some examples of structurally related acetamido enoates and their potential synthetic precursors.

| Analog | Key Precursors | Synthetic Strategy | Reference |

| Mthis compound | Methyl acetoacetate, Ammonia, Acetylating agent | Condensation followed by acylation | |

| Ethyl (2E)-3-benzamidobut-2-enoate | Ethyl 3-aminocrotonate, Benzoyl chloride | Acylation of aminocrotonate | |

| Ethyl (2E)-3-acetamido-4-phenylbut-2-enoate | Ethyl 3-amino-4-phenylbut-2-enoate, Acetylating agent | Acylation of aminocrotonate | N/A |

Stereoselective Control in the Formation of (E)- and (Z)-Isomers

The geometric configuration of the double bond in β-enamido esters like Ethyl 3-acetamidobut-2-enoate is a critical determinant of their chemical and physical properties. The synthesis of either the (E)- or (Z)-isomer with high selectivity is a significant challenge in organic synthesis. Various strategies have been developed to control the stereochemical outcome of reactions forming these trisubstituted alkenes.

Research into related systems, such as 3-alkyl-4-oxo-2-butenoic acid esters, highlights the differential accessibility of (E) and (Z) isomers. figshare.com Often, one isomer is formed preferentially under thermodynamic or kinetic control, and specific conditions are required to access the other. For instance, (Z)-isomers of some butenoates can be synthesized and then isomerized to the more stable (E)-isomer under acidic conditions. figshare.com This suggests that thermodynamic equilibration can be a tool for achieving stereocontrol.

The choice of synthetic route is paramount. For example, in the synthesis of norendoxifen, the McMurry coupling reaction initially produced a mixture of isomers, but trituration with a suitable solvent allowed for the isolation of the pure (E)-isomer. nih.gov This highlights the importance of purification techniques in separating stereoisomers when the synthesis itself is not perfectly selective. Furthermore, subsequent reaction steps can sometimes cause isomerization, necessitating careful optimization of reaction conditions to preserve the desired stereochemistry. nih.gov

Catalytic cross-metathesis has emerged as a powerful tool for the stereoselective synthesis of both E- and Z-trisubstituted alkenes. nih.gov By selecting the appropriate catalyst and reaction partner, it is possible to generate the desired isomer with high purity. nih.gov This method offers a strategic advantage over classical olefination reactions, which often yield mixtures of isomers for trisubstituted alkenes. nih.gov

The stereochemistry of precursors can also direct the formation of a specific isomer. Highly stereoselective substitution reactions on (E)-3-halogeno-2-methylbut-2-enoates have been shown to proceed with retention of configuration, yielding (E)-products. rsc.org Similarly, the base-catalyzed addition of alcohols to allenic esters can be highly stereoselective, affording the (E)-isomer preferentially. rsc.org In some cases, ultraviolet irradiation can be employed to convert the thermodynamically more stable (E)-isomer into the (Z)-isomer. rsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, can provide insight into the energy differences between transition states leading to (E) and (Z) isomers, helping to rationalize and predict the stereochemical outcome of a reaction. researchgate.net These studies have shown that steric interactions can significantly destabilize the transition state leading to one isomer, thereby favoring the formation of the other. researchgate.net

Table 1: Methodologies for Stereoselective Isomer Formation

| Product Isomer | Precursor(s) | Reagents/Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|

| (E)-isomer | (Z)-3-propyl-4-oxo-2-butenoate | Acidic conditions | Isomerization of the (Z)-isomer to the more stable (E)-form. | figshare.com |

| (E)-Norendoxifen | 4,4′-dihydroxybenzophenone, propiophenone | McMurry coupling, then trituration with methanol | Crude product was a 10:1 E:Z mixture; trituration yielded pure (E)-isomer. | nih.gov |

| (E)- or (Z)-Trisubstituted Alkenes | E- or Z-trisubstituted alkene and an olefin partner | Mo- or Ru-based metathesis catalysts | Highly efficient and stereoselective synthesis of linear E- or Z-trisubstituted alkenes. | nih.gov |

| (E)-3-ethoxy-2-methylbut-2-enoate | Ethyl 2-methylbuta-2,3-dienoate | Ethanol, base catalysis | Highly stereoselective addition reaction yielding the (E)-isomer. | rsc.org |

| (Z)-isomer | Diethyl (E)-2,4,5-trimethyl-3-oxahex-4-enedioate | U.V. irradiation | Conversion of the (E)-isomer to the (Z)-isomer. | rsc.org |

Synthesis of Substituted and Functionalized Analogs

The synthesis of analogs of this compound involves the introduction of various substituents and functional groups to the core structure. These modifications are achieved through the use of versatile building blocks and multi-step reaction sequences.

A common strategy involves the use of a related enamine precursor, such as Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate. researchgate.net This compound can be prepared in one step from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and a formamide (B127407) acetal (B89532) like bis(dimethylamino)-tert-butoxymethane. researchgate.net The dimethylamino group is an excellent leaving group and can be readily displaced by various amines and hydrazines to afford a wide range of N-substituted analogs. researchgate.net This substitution reaction allows for the preparation of numerous N-protected β-alkylamino, β-arylamino, and β-heteroarylamino-α,β-dehydroalanine esters. researchgate.net

Another approach utilizes functionalized butenoate synthons. For example, Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate has been synthesized and employed as a key intermediate. researchgate.net This bromo-substituted compound can react with nitrophenols to yield ether-linked analogs. Subsequent reduction of the nitro group followed by intramolecular cyclization leads to the formation of complex heterocyclic systems, such as 1,4-benzoxazines. researchgate.net The same bromo-enoate can also react with substituted anilines, leading to the formation of tetramic acid derivatives like 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via a C-amination/cyclization cascade. researchgate.net

The synthesis of ethyl 4-bromo-3-methylbut-2-enoate provides another example of a functionalized analog. This compound is prepared via the allylic bromination of ethyl 3,3-dimethylacrylate using N-bromosuccinimide (NBS) and a radical initiator like AIBN. researchgate.net The resulting bromo-derivative is a versatile handle for further synthetic transformations.

Table 2: Synthesis of Functionalized Analogs

| Analog Type | Precursor(s) | Key Reagents/Steps | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| N-Substituted Dehydroalanine Esters | Ethyl (Z)-2-(phthalimido)-3-(dimethylamino)propenoate | Various amines/hydrazines | Substitution of the dimethylamino group with a new amino moiety. | researchgate.net |

| Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate | Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, 2-nitrophenol | 1. Ether formation 2. Nitro group reduction (Fe/AcOH) 3. Intramolecular cyclization | A fused benzoxazine (B1645224) heterocyclic system. | researchgate.net |

| 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, substituted anilines | C-amination/cyclization reaction | A tetramic acid derivative. | researchgate.net |

| Ethyl 4-bromo-3-methylbut-2-enoate | Ethyl 3,3-dimethylacrylate | N-bromosuccinimide (NBS), AIBN | Allylic bromination to introduce a bromo-substituent. | researchgate.net |

Reactivity and Transformational Chemistry of Ethyl 2e 3 Acetamidobut 2 Enoate

Catalytic Hydrogenation Reactions

The addition of hydrogen across the double bond of ethyl (2E)-3-acetamidobut-2-enoate leads to the formation of ethyl 3-acetamidobutanoate. The primary focus in the hydrogenation of this and similar substrates is the control of stereochemistry to selectively produce one of the two possible enantiomers of the product.

Asymmetric Hydrogenation for Chiral Product Synthesis

Asymmetric hydrogenation is a powerful technique that introduces chirality into a molecule by using a chiral catalyst. wikipedia.org This method is highly sought after in the pharmaceutical industry for its efficiency in producing single-enantiomer drugs. princeton.edu In the case of this compound, asymmetric hydrogenation allows for the synthesis of optically active ethyl 3-acetamidobutanoate, a precursor to chiral β-amino acids.

Rhodium complexes are among the most effective and widely studied catalysts for the asymmetric hydrogenation of enamides and related substrates. nih.govacs.org The success of these catalytic systems hinges on the design of the chiral ligands that coordinate to the rhodium center. nih.gov These ligands create a chiral environment around the metal, which directs the hydrogen addition to one face of the double bond over the other, leading to high enantioselectivity.

For the hydrogenation of β-dehydroamino acid esters like this compound, various chiral phosphine (B1218219) ligands have been developed and shown to be highly effective. acs.orgnih.gov The binding of the substrate to the rhodium catalyst is a crucial step in the catalytic cycle and is influenced by both the catalyst's and the substrate's structure. acs.org For instance, the use of Rh-TangPhos catalyst has demonstrated high conversions and enantiomeric excesses (up to 96.3% ee) in the asymmetric hydrogenation of N-aryl β-enamino esters. nih.gov The design of these ligands often involves creating a rigid and well-defined chiral pocket to maximize the stereochemical control. acs.orgnih.gov

Table 1: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation

| Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| TangPhos | N-aryl β-enamino esters | Up to 96.3% | nih.gov |

| (R)-TCFP | (E)-3-acetylamino-2-butenoate | High | acs.org |

| DuanPhos | Aliphatic α-dehydroamino ketones | Up to 99% | nih.gov |

| SKP-Rh complex | 2-substituted dehydromorpholines | Up to 99% | nih.gov |

While rhodium and other precious metals have dominated the field of asymmetric hydrogenation, there is a growing interest in developing catalysts based on more earth-abundant and less toxic metals like iron. princeton.eduresearchgate.net Iron-based catalysts have emerged as a promising alternative for the asymmetric hydrogenation of various functional groups, including ketones and imines. nih.govnih.gov The development of these catalysts contributes to the principles of green chemistry. researchgate.net

The design of iron catalysts often involves the use of modular ligands that can be easily synthesized and modified. researchgate.net For instance, amine(imine)diphosphine ligands have been shown to activate iron for the asymmetric transfer hydrogenation of ketones and imines with high turnover frequencies. nih.gov While the direct application of iron catalysts specifically to this compound is less documented than rhodium systems, the principles of ligand design and catalytic mechanism are transferable. researchgate.netliverpool.ac.uk The development of iron catalysts for the asymmetric hydrogenation of enamides remains an active area of research. princeton.edunih.govnih.gov

The enantioselectivity of an asymmetric hydrogenation reaction is highly sensitive to the structure of the catalyst and the surrounding reaction environment. acs.org The rigidity and steric bulk of the chiral ligand play a crucial role in creating a well-defined chiral pocket around the metal center, which is essential for high stereocontrol. nih.gov The electronic properties of the ligand also influence the catalytic activity and selectivity. acs.org

Investigation of Reaction Conditions on Stereoselectivity and Yield

Optimizing reaction conditions is critical for maximizing both the yield and the stereoselectivity of the hydrogenation reaction. Key parameters that are often investigated include:

Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and, in some cases, the enantioselectivity. nih.gov

Temperature: Temperature affects the reaction kinetics and can also impact the stereoselectivity. Lower temperatures often lead to higher enantiomeric excesses.

Solvent: The choice of solvent can have a profound effect on the reaction outcome by influencing the solubility of the catalyst and substrate, as well as the stability of catalytic intermediates. researchgate.net

Substrate-to-Catalyst Ratio (S/C): A high S/C ratio is desirable for practical applications, and its effect on both yield and enantioselectivity needs to be carefully evaluated. acs.org

Systematic studies are often conducted to determine the optimal combination of these parameters for a given catalyst-substrate system. For example, in the hydrogenation of unsaturated carboxylic acids, the reaction conditions can significantly influence the performance of the catalyst. nih.gov

Comparative Studies with Other Unsaturated Amino Acid Precursors

The insights gained from the asymmetric hydrogenation of this compound can be compared with studies on other unsaturated amino acid precursors. These precursors include α-dehydroamino acids, β-dehydroamino acids with different substituents, and other enamides. acs.orgresearchgate.netnih.gov

Comparative studies reveal that the structure of the substrate has a significant impact on the efficiency and stereoselectivity of the hydrogenation. For instance, the hydrogenation of (Z)-isomers of β-dehydroamino acids often results in lower reaction rates and optical yields compared to the (E)-isomers. acs.org Similarly, the nature of the substituent on the double bond can influence the binding of the substrate to the catalyst and, consequently, the stereochemical outcome. researchgate.net These comparative analyses are crucial for understanding the scope and limitations of different catalytic systems and for the rational design of new catalysts for the synthesis of a wide range of chiral amino acids. wikipedia.orgrsc.org

Heterogeneous and Homogeneous Catalysis Modalities

Catalysis plays a pivotal role in modifying the reactivity of this compound, with both heterogeneous and homogeneous approaches offering distinct advantages. Catalysts, in general, provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. docbrown.info

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in solution. savemyexams.comrsc.org For reactions involving this compound, this could involve the use of soluble transition metal complexes or acid catalysts. For instance, acid catalysis is commonly employed in the esterification of similar compounds, where a proton (H+) acts as a homogeneous catalyst in the aqueous phase. savemyexams.com The mechanism often involves the formation of an intermediate species, with the catalyst being regenerated in a catalytic cycle. docbrown.info

Heterogeneous catalysis , in contrast, involves a catalyst that is in a different phase from the reactants. savemyexams.comrsc.org A common example is a solid catalyst used in a liquid or gaseous reaction mixture. The catalytic process in heterogeneous systems typically involves several steps:

Adsorption of the reactants onto the catalyst surface.

Activation of the adsorbed reactants.

Reaction between the activated species.

Desorption of the products from the surface. researchgate.netyoutube.com

The use of solid catalysts, such as metals or metal oxides, can be advantageous for product separation and catalyst recycling.

| Catalyst Type | Phase Relationship | Mechanism Highlights | Example Application |

| Homogeneous | Catalyst and reactants in the same phase. savemyexams.com | Formation of intermediate species in a catalytic cycle. docbrown.info | Acid-catalyzed esterification. savemyexams.com |

| Heterogeneous | Catalyst and reactants in different phases. savemyexams.com | Adsorption of reactants onto the catalyst surface, reaction, and desorption of products. researchgate.net | Haber process with an iron catalyst. youtube.com |

Nucleophilic Addition Reactions to the Activated C=C Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the presence of the adjacent electron-withdrawing ester and acetamido groups. This makes it susceptible to attack by nucleophiles.

Conjugate addition, also known as Michael addition, is a key reaction type for α,β-unsaturated carbonyl compounds like this compound. libretexts.org In this reaction, a nucleophile adds to the β-carbon of the double bond. libretexts.org This process is particularly effective with soft nucleophiles and stable enolate ions. libretexts.org

The regioselectivity of nucleophilic addition to similar pull-pull alkenes (alkenes with two electron-withdrawing groups) has been studied, providing insights into the relative activating strength of different acceptor groups. researchgate.net For instance, the addition of amines to such systems can lead to the formation of aza-Michael adducts, a widely utilized transformation in organic synthesis. researchgate.net

Organometallic reagents, such as organolithium or Grignard reagents, are potent nucleophiles that can react with α,β-unsaturated esters. youtube.comyoutube.com While they can add in a conjugate fashion, they are also known to react directly at the carbonyl carbon of the ester group. The reaction pathway often depends on the specific organometallic reagent used, the substrate, and the reaction conditions. For example, Gilman reagents (organocuprates) are known to favor conjugate addition to α,β-unsaturated ketones. youtube.com

The addition of an organometallic reagent to the electrophilic carbon of the C=C double bond would result in the formation of a new carbon-carbon bond, leading to a more complex molecular structure.

Transformations of the Ester Moiety

The ethyl ester group in this compound can undergo various transformations, providing a handle for further molecular diversification.

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. lumenlearning.com This reaction can be catalyzed by either an acid or a base. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis is a reversible reaction that is typically carried out by heating the ester with an excess of water and a strong acid catalyst. lumenlearning.comlibretexts.org The products are the corresponding carboxylic acid and ethanol.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. lumenlearning.comlibretexts.org The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide, to produce the salt of the carboxylic acid and ethanol. chemguide.co.uk Subsequent acidification of the reaction mixture will yield the free carboxylic acid. chemguide.co.uk

| Hydrolysis Condition | Catalyst | Products | Reversibility |

| Acidic | Strong acid (e.g., HCl, H₂SO₄) | Carboxylic acid and alcohol. lumenlearning.com | Reversible. lumenlearning.com |

| Basic (Saponification) | Strong base (e.g., NaOH, KOH) | Carboxylate salt and alcohol. libretexts.org | Irreversible. lumenlearning.com |

The ester group can be converted into other functional groups. One common transformation is amidation, where the ester reacts with an amine to form an amide. This reaction typically requires heating and may be catalyzed. The conversion to other ester derivatives can be achieved through transesterification, where the ethyl group is exchanged for a different alkyl or aryl group by reacting the ester with another alcohol in the presence of an acid or base catalyst.

Reactions Involving the Acetamido Group

The acetamido group, a key structural feature of this compound, actively participates in a range of chemical transformations. Its inherent nucleophilicity and the presence of an amide linkage allow for its involvement in both intramolecular cyclizations and direct chemical modifications.

Cyclization Reactions Leading to Heterocyclic Structures

The strategic positioning of the acetamido group in this compound facilitates its participation in cyclization reactions, providing a direct route to valuable heterocyclic scaffolds such as pyrimidines and oxazoles. These reactions typically proceed through the initial activation of the acetamido nitrogen or oxygen, followed by an intramolecular or intermolecular cyclization event.

A prominent example is the synthesis of pyrimidine (B1678525) derivatives. While direct condensation of this compound with urea (B33335) or thiourea (B124793) to form substituted uracils or thiouracils is not extensively documented, the closely related reaction of ethyl acetoacetate (B1235776) with urea or thiourea provides a foundational understanding of this transformation. wikipedia.orgorgsyn.orgfigshare.com For instance, the condensation of ethyl acetoacetate with thiourea is a well-established method for the synthesis of 6-methylthiouracil. wikipedia.org This reaction underscores the potential for the β-enamino ester-like core within this compound to undergo similar cyclizations. The reaction with guanidine (B92328) to yield 2-aminopyrimidinones is another analogous transformation that highlights the synthetic potential of this scaffold.

The synthesis of oxazole (B20620) derivatives represents another important cyclization pathway. Although specific examples starting from this compound are not readily found in the literature, general methods for oxazole synthesis provide insights into potential reaction strategies. One common approach involves the reaction of a compound containing an enamide functionality with a suitable reagent to induce cyclization. For example, the reaction of alkyl 2-diazo-3-oxoalkanoates with aziridines can lead to the formation of oxazolines. nih.gov This suggests that under appropriate conditions, the acetamido group of this compound could be induced to cyclize, potentially through dehydration or reaction with an external electrophile, to form a substituted oxazole.

| Reactant | Product | Heterocyclic Core |

| Ethyl acetoacetate & Thiourea | 6-Methylthiouracil | Pyrimidine |

| Ethyl acetoacetate & Urea | 6-Methyluracil | Pyrimidine |

| Guanidine & β-Ketoester | 2-Amino-pyrimidinone | Pyrimidine |

Functional Group Interconversions of the Amide Linkage

The amide linkage of the acetamido group in this compound is amenable to several functional group interconversions, offering pathways to modify the molecule's core structure and reactivity.

One significant transformation is the conversion of the amide to a thioamide. This is commonly achieved using thionating agents such as Lawesson's reagent. wikipedia.orgorgsyn.org This reagent efficiently replaces the carbonyl oxygen of the amide with a sulfur atom, yielding the corresponding thioamide derivative. This transformation is valuable for accessing sulfur-containing heterocycles and for modulating the biological activity of the parent compound. The reaction is typically carried out by heating the amide with Lawesson's reagent in an inert solvent like toluene.

Another key functional group interconversion is the hydrolysis of the acetamido group to reveal the corresponding primary amine, Ethyl 3-aminobut-2-enoate. biosynth.comfda.govbldpharm.comambeed.comsigmaaldrich.com This reaction can be effected under either acidic or basic conditions, although acidic hydrolysis is more commonly employed to avoid potential side reactions with the ester functionality. The resulting enamine is a versatile intermediate for further synthetic elaborations.

| Transformation | Reagent/Condition | Product |

| Amide to Thioamide | Lawesson's Reagent | Ethyl (2E)-3-acetamidobut-2-enethioate |

| Amide to Amine | Acid or Base Hydrolysis | Ethyl 3-aminobut-2-enoate |

Applications of Ethyl 2e 3 Acetamidobut 2 Enoate As a Synthetic Intermediate

Precursors for Enantiomerically Pure Chiral Molecules

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. Ethyl (2E)-3-acetamidobut-2-enoate, as a prochiral molecule, presents an opportunity for the introduction of chirality through asymmetric reactions.

α-Amino acids and their derivatives are fundamental building blocks of peptides and proteins and are of significant interest as chiral synthons. nih.gov The asymmetric hydrogenation of prochiral enamides is a well-established and powerful method for the synthesis of enantiomerically enriched α-amino acids. While direct studies on the asymmetric hydrogenation of this compound are not extensively documented in the provided search results, the general principle can be applied. The carbon-carbon double bond in this compound is prochiral, and its reduction can lead to the formation of a new stereocenter.

The use of chiral catalysts, particularly those based on transition metals like rhodium, ruthenium, or iridium, complexed with chiral phosphine (B1218219) ligands, is a common strategy for achieving high enantioselectivity in such hydrogenations. The catalyst coordinates to the enamide, and the facial selectivity of the hydrogenation is controlled by the chiral environment of the ligand. This approach allows for the synthesis of either the (R) or (S) enantiomer of the resulting amino acid derivative by selecting the appropriate enantiomer of the chiral catalyst. Enzymes, such as alcohol dehydrogenases, are also increasingly used for stereoselective reductions under environmentally benign conditions. nih.gov

Table 1: General Approach to Asymmetric Hydrogenation of β-Enamido Esters

| Catalyst Type | General Outcome | Key Features |

| Chiral Transition Metal Complexes (e.g., Rh-DuPhos) | High enantioselectivity (often >95% ee) in the formation of chiral α-amino acid precursors. | The choice of chiral ligand dictates the stereochemical outcome of the reduction. |

| Biocatalysts (e.g., Engineered Dehydrogenases) | High enantioselectivity under mild, aqueous conditions. nih.gov | Offers a green chemistry approach to asymmetric synthesis. nih.gov |

The creation of complex molecules often requires the precise control of multiple stereocenters. This compound can serve as a scaffold for the diastereoselective introduction of new stereocenters. The existing stereocenter, once established through a method like asymmetric hydrogenation, can direct the stereochemical outcome of subsequent reactions. This principle of substrate-controlled diastereoselectivity is a powerful tool in organic synthesis. nih.gov

Furthermore, the enamine functionality of this compound allows for a variety of stereoselective addition reactions to the double bond. For instance, asymmetric Michael additions, Diels-Alder reactions, or epoxidations could be employed to introduce new stereocenters with high levels of stereocontrol, guided by a chiral catalyst or a chiral auxiliary. The resulting products, bearing multiple stereocenters, can then be elaborated into more complex target molecules. The combination of catalyst-controlled and substrate-controlled stereoselection provides a powerful strategy for the efficient construction of stereochemically rich molecules. nih.gov

Synthons for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and are found in a vast array of natural products and pharmaceutical agents. This compound, as a β-enamino ester, is a versatile precursor for the synthesis of various heterocyclic systems. acs.orgnih.govmdpi.com

Pyrroles are five-membered nitrogen-containing heterocycles that are present in many biologically active molecules. nih.gov The Paal-Knorr synthesis is a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgyoutube.com While this compound is not a 1,4-dicarbonyl compound, its reactivity pattern as a β-enamino ester allows for its use in pyrrole (B145914) synthesis through alternative pathways.

One common approach involves the reaction of β-enamino esters with α-haloketones or other reactive species that can provide the remaining carbon atoms needed to form the pyrrole ring. The reaction typically proceeds through an initial alkylation of the enamine followed by an intramolecular condensation and subsequent aromatization. Various synthetic methodologies have been developed for the construction of pyrrole rings from enamine precursors. nih.govresearchgate.netmdpi.com

Table 2: Selected Methods for Pyrrole Synthesis from Enamine-like Precursors

| Reaction Type | Reactants | General Product |

| Hantzsch-type Pyrrole Synthesis | β-Enamino ester and α-haloketone | Substituted pyrroles |

| Reaction with α,β-Unsaturated Compounds | β-Enamino ester and a Michael acceptor | Highly substituted pyrroles |

| Cyclization with Activated Alkynes | β-Enamino ester and an alkyne with electron-withdrawing groups | Functionalized pyrroles researchgate.net |

The 1,4-benzoxazine scaffold is an important structural motif found in numerous pharmaceutically active compounds. bohrium.com A common synthetic strategy for the construction of 1,4-benzoxazines involves the reaction of an o-aminophenol with a suitable two-carbon synthon. ijpsjournal.comrsc.org The reaction of o-aminophenols with enamines can lead to the formation of 1,4-benzoxazine derivatives. researchgate.net

In this context, this compound can act as the enamine component. The proposed reaction mechanism involves the initial nucleophilic attack of the amino group of the o-aminophenol onto the β-carbon of the enamino ester, followed by an intramolecular cyclization of the phenolic hydroxyl group onto the ester carbonyl. Subsequent dehydration would then lead to the formation of the 1,4-benzoxazine ring system. The use of biocatalysts, such as peroxidases, has also been explored for the synthesis of 1,4-benzoxazines from o-aminophenols in a greener approach. nih.gov

Oxazoles and imidazoles are five-membered heterocycles containing one and two nitrogen atoms, respectively, and are prevalent in many biologically active compounds. organic-chemistry.orgcaltech.eduresearchgate.netrsc.orgorganic-chemistry.orgresearchgate.netmdpi.com β-Enamino esters, such as this compound, are versatile precursors for the synthesis of these heterocycles. acs.orgnih.govnih.gov

The synthesis of oxazoles can be achieved through the cyclization of β-enamino esters under various conditions. For example, treatment with hydroxylamine (B1172632) can lead to the formation of isoxazole (B147169) derivatives. nih.gov Other methods involve the reaction of enamides with oxidizing agents to form β-acyloxy enamines, which can then be cyclized to oxazoles. organic-chemistry.org

For the synthesis of imidazoles, β-enamino esters can be reacted with a source of the remaining nitrogen and carbon atoms of the imidazole (B134444) ring. For instance, reaction with formamide (B127407) or other amidine equivalents can lead to the formation of substituted imidazoles. Multicomponent reactions involving an aldehyde, an amine, and the β-enamino ester can also provide access to highly substituted imidazole derivatives. researchgate.netorganic-chemistry.org

Table 3: Heterocyclic Synthesis from β-Enamino Esters

| Target Heterocycle | Co-reactant | General Reaction Type |

| Oxazole (B20620)/Isoxazole | Hydroxylamine nih.gov | Condensation/Cyclization nih.gov |

| Imidazole | Formamide, Aldehydes/Amines researchgate.netorganic-chemistry.org | Condensation/Cyclization, Multicomponent Reaction researchgate.netorganic-chemistry.org |

Contribution to Polymer Chemistry

Extensive research of scientific literature and chemical databases did not yield any specific information regarding the application of this compound as a synthetic intermediate in polymer chemistry. There are no available studies that detail its use as a monomer in polymerization reactions or as a precursor for the synthesis of other functional monomers. Consequently, its direct contribution to the field of polymer chemistry is not documented in the reviewed sources.

Mechanistic Investigations of Reactions Involving Ethyl 2e 3 Acetamidobut 2 Enoate

Elucidation of Catalytic Hydrogenation Mechanisms

The catalytic hydrogenation of enamides, including Ethyl (2E)-3-acetamidobut-2-enoate, using transition metal complexes, most notably those of rhodium, has been a focal point of mechanistic studies. These efforts aim to understand the precise sequence of events at the molecular level that lead to the addition of hydrogen across the carbon-carbon double bond.

Detailed Analysis of Hydride Addition Pathways

The addition of hydride from the metal catalyst to the enamide substrate is a critical step in the hydrogenation process. Computational and experimental studies on related enamide systems have shed light on the possible pathways for this nucleophilic addition. youtube.com The mechanism often involves the formation of a metal-hydride species which then transfers a hydride to the β-carbon of the enamide, leading to a metal-alkyl intermediate. acs.orgnih.gov

In the context of rhodium-catalyzed hydrogenations, two primary mechanistic models are often considered: the "unsaturated" and the "dihydride" pathways. In the unsaturated pathway, the enamide coordinates to the rhodium catalyst, followed by the oxidative addition of dihydrogen. Conversely, the dihydride pathway involves the initial formation of a rhodium-dihydride complex, to which the enamide then coordinates. The subsequent steps involve migratory insertion of the double bond into a rhodium-hydride bond. dntb.gov.ua

For enamides, the sequence of hydrogen transfer to the two olefinic carbons can be influenced by the electronic properties of the substrate. nih.gov The initial hydride transfer can be irreversible and may occur at either the α or β carbon, significantly impacting the enantioselectivity of the reaction. nih.gov

Table 1: Proposed Hydride Transfer Mechanisms in Enamide Hydrogenation

| Mechanistic Pathway | Description | Key Intermediates |

|---|---|---|

| Unsaturated Pathway | Substrate coordinates before H₂ addition. | [Rh(diphosphine)(enamide)]⁺ |

| Dihydride Pathway | H₂ adds to the catalyst before substrate coordination. | [Rh(diphosphine)(H)₂]⁺ |

| Metathesis Pathway | A proton is transferred to the substrate from a hydrogen molecule. acs.org | Co(0)-Sub-H₂ species acs.org |

| Aza-metallacycle Pathway | Formation of a four-membered aza-metallacycle intermediate. acs.org | Co(II)-metallacycle acs.org |

Role of Anions and Ligands in Modulating Reaction Pathways

The ligands coordinated to the metal center and the counter-anions present in the catalytic system play a pivotal role in directing the course of the hydrogenation reaction. Chiral diphosphine ligands are instrumental in establishing a chiral environment around the metal, which is essential for achieving high enantioselectivity. wikipedia.orgrsc.org The structure and electronics of the ligand can influence the relative energies of the transition states leading to the different enantiomeric products. nih.gov

For instance, in rhodium-catalyzed hydrogenations, the choice of diphosphine ligand, such as derivatives of DuPHOS or SKEWPHOS, can significantly affect both the reactivity and the enantioselectivity. nih.govacs.org The binding mode of the enamide to the rhodium-diphosphine complex is a key determinant of the stereochemical outcome. rsc.org

Anions have also been shown to have a notable impact. In some ruthenium-catalyzed hydrogenations of aldehydes, replacing chloride anions with bulky carboxylate ligands led to highly efficient and selective transformations under base-free conditions, likely by influencing the inner-sphere mechanism. nih.gov While this is for a different substrate and metal, it highlights the potential for anions to modulate catalytic activity and pathways.

Table 2: Influence of Selected Ligands on Enamide Hydrogenation

| Ligand Type | Metal | Observed Effect | Reference |

|---|---|---|---|

| Chiral Diphosphine (e.g., DuPHOS, SKEWPHOS) | Rhodium | High enantioselectivity in asymmetric hydrogenation. | nih.govacs.org |

| N,P-Ligands | Iridium | Can lead to enantioconvergent hydrogenation of E/Z mixtures of enamides. | nih.gov |

| Bis(phosphine) Ligands | Cobalt | Used in asymmetric hydrogenation with mechanisms depending on the enamide type. | acs.org |

| Bulky Carboxylate Anionic Ligands | Ruthenium | Enhanced efficiency and selectivity in aldehyde hydrogenation. | nih.gov |

Identification of Catalytically Active Species and Intermediates

Identifying the true catalytically active species and the intermediates along the reaction pathway is a challenging but essential aspect of mechanistic elucidation. For rhodium-catalyzed hydrogenations in coordinating solvents like methanol, solvate complexes such as [Rh(diphosphine)(solvent)₂]⁺ are considered to be the catalytically active species. acs.orgresearchgate.net

The reaction of a precatalyst, often a [Rh(diene)(diphosphine)]⁺ complex, with hydrogen leads to the removal of the diene ligand and the formation of these active solvate species. researchgate.net In some cases, the initial oxidative addition of hydrogen can lead to the formation of rhodium(III) intermediates. However, under certain conditions, a barrierless reductive elimination of HCl can produce a highly reactive rhodium(I) monohydride species. nih.gov

During the catalytic cycle, various intermediates are formed, including the rhodium-enamide complex, rhodium-hydride-enamide complexes, and rhodium-alkyl intermediates. Spectroscopic techniques, such as NMR, are crucial for detecting and characterizing these transient species. acs.orgliverpool.ac.uk

Mechanistic Insights into Other Transformation Reactions

Beyond hydrogenation, this compound can participate in other transformations where the mechanistic dichotomy of concerted versus stepwise pathways is a key consideration.

Concerted vs. Stepwise Reaction Mechanisms

The distinction between a concerted mechanism, where all bond-forming and bond-breaking events occur in a single transition state, and a stepwise mechanism, which involves one or more intermediates, is a fundamental concept in organic chemistry. researchgate.netnih.gov This is particularly relevant in cycloaddition reactions and other pericyclic processes.

For reactions analogous to the Diels-Alder reaction, computational studies have been employed to explore the potential energy surfaces of both concerted and stepwise diradical pathways. researchgate.netnih.govresearchgate.netopenalex.org In many cases, a concerted pathway is energetically favored. researchgate.netnih.gov However, factors such as substrate structure and strain can lead to competing stepwise mechanisms. researchgate.netnih.gov For certain dehydro-Diels-Alder reactions, the energy difference between the concerted and stepwise pathways can be small, suggesting that both mechanisms may be operative. researchgate.netnih.gov The use of isotope effects can also be a powerful experimental tool to distinguish between these mechanistic possibilities.

Transition State Characterization

The transition state is the highest energy point along the reaction coordinate and its structure determines the rate and selectivity of a chemical reaction. Characterizing transition states, often through computational methods like Density Functional Theory (DFT), provides profound insights into the reaction mechanism. nih.govresearchgate.net

In the context of rhodium-catalyzed asymmetric hydrogenation of enamides, DFT calculations have been used to model the transition state structures for the migratory insertion of the enamide into the Rh-H bond. nih.gov These models help to explain the origin of enantioselectivity by comparing the relative energies of the diastereomeric transition states leading to the (R) and (S) products. The stability of these transition states can be influenced by steric and electronic interactions between the substrate and the chiral ligands. nih.gov For example, hydrogen bonding between the amide group of the substrate and the catalyst can play a role in stabilizing a particular transition state geometry. nih.gov

Kinetic Studies and Reaction Rate Determinations

Detailed kinetic data, such as rate constants, activation energies, and reaction orders for this compound, are not readily found in the current body of scientific literature. However, based on the reactivity of similar β-enamino esters and α,β-unsaturated carbonyl compounds, we can anticipate the types of kinetic studies that would be relevant.

Hydrolysis: The hydrolysis of the ester group in this compound can be catalyzed by either acid or base. Kinetic studies would typically involve monitoring the disappearance of the starting material or the appearance of the corresponding carboxylic acid or its salt over time under controlled pH and temperature. The rate of hydrolysis is expected to follow pseudo-first-order kinetics under conditions where the concentration of the catalyst (H⁺ or OH⁻) is in large excess. For related α-amino acid esters, the kinetics of base-catalyzed hydrolysis have been studied, often involving metal complexes as catalysts. researchgate.net The electronic and steric effects of the acetamido and ethyl groups would influence the rate of hydrolysis compared to simpler esters.

Hydrogenation: The carbon-carbon double bond in this compound is susceptible to catalytic hydrogenation. Kinetic studies of such reactions, particularly asymmetric hydrogenations using chiral catalysts, are of significant interest for the synthesis of chiral β-amino acids. These studies often reveal complex kinetics, with the reaction rate depending on the concentrations of the substrate, catalyst, and hydrogen pressure. The mechanism of asymmetric hydrogenation of related enamides has been investigated, often showing a dependence on the catalyst structure and reaction conditions. encyclopedia.pubresearchgate.netresearchgate.netresearchgate.net

Michael Addition: As an α,β-unsaturated ester, this compound can act as a Michael acceptor. Kinetic investigations of Michael additions involving this substrate would provide insight into its electrophilicity and the factors governing the reaction rate. The kinetics of Michael additions are often studied by monitoring the consumption of the reactants over time, and the reaction can be catalyzed by a base. The nature of the nucleophile, solvent, and catalyst all play a crucial role in the reaction kinetics. researchgate.netmasterorganicchemistry.com

Due to the lack of specific experimental data for this compound, the following table is a hypothetical representation of the kind of data that would be generated from kinetic studies.

Hypothetical Kinetic Data for Reactions of this compound

| Reaction Type | Catalyst | Temperature (°C) | Rate Constant (k) | Reaction Order |

|---|---|---|---|---|

| Base-Catalyzed Hydrolysis | NaOH | 25 | Data not available | Data not available |

| Acid-Catalyzed Hydrolysis | HCl | 50 | Data not available | Data not available |

| Catalytic Hydrogenation | Rh-catalyst | 30 | Data not available | Data not available |

Further experimental research is required to determine the precise kinetic parameters for reactions involving this compound. Such studies would be invaluable for the synthetic applications and mechanistic understanding of this compound.

Spectroscopic Characterization and Advanced Analytical Techniques in the Study of Ethyl 2e 3 Acetamidobut 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl (2E)-3-acetamidobut-2-enoate, both ¹H and ¹³C NMR are essential for confirming the connectivity and the (E)-stereochemistry of the double bond.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The ethyl ester group will present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) due to coupling with the adjacent methyl protons, which will appear as a triplet. The acetamido group will have a singlet for the methyl protons (-COCH₃) and a broad singlet for the N-H proton. The vinyl proton (-C=CH-) will appear as a singlet, and its chemical shift is indicative of its position on the electron-poor double bond. The methyl group attached to the double bond (-C(NHAc)=C(CH₃)-) will also be a singlet. The assignment of the (E)-isomer is typically confirmed through Nuclear Overhauser Effect (NOE) experiments, where irradiation of the N-H proton would show an enhancement of the signal for the vinyl proton, confirming they are on the same side of the C=C double bond.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbons of the ester and amide groups are characteristically found downfield (160-180 ppm). The sp² hybridized carbons of the C=C double bond will appear in the vinylic region (100-150 ppm). The remaining sp³ carbons of the ethyl and acetyl groups will be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.0-9.5 | broad singlet | 1H | N-H |

| ~5.7-6.0 | singlet | 1H | =CH |

| ~4.1-4.3 | quartet | 2H | -OCH₂CH₃ |

| ~2.2-2.4 | singlet | 3H | =C-CH₃ |

| ~2.0-2.2 | singlet | 3H | -COCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168-172 | Amide C=O |

| ~165-168 | Ester C=O |

| ~140-145 | =C(NHAc) |

| ~100-105 | =CH |

| ~60-62 | -OCH₂ |

| ~23-25 | Acetyl CH₃ |

| ~20-22 | Vinylic CH₃ |

Parahydrogen-Induced Hyperpolarization (PHIP) is a technique used to dramatically enhance NMR signals of reaction products formed by the addition of parahydrogen (a nuclear spin isomer of H₂) to an unsaturated substrate. This method is particularly useful for studying hydrogenation reactions in real-time and at low concentrations.

For this compound, PHIP could be employed to study its catalytic hydrogenation to Ethyl 3-acetamidobutanoate. The process involves the pairwise addition of the two hydrogen atoms from parahydrogen across the C=C double bond. This breaks the magnetic equivalence of the parahydrogen protons, leading to a hyperpolarized state in the product molecule. The resulting NMR spectrum exhibits significantly enhanced signals (both absorptive and emissive) for the newly added hydrogen atoms and their coupled neighbors.

This technique would be invaluable for:

Mechanistic Probing: By analyzing the PHIP signal patterns, detailed information about the hydrogenation mechanism, such as the nature of the catalyst-substrate complex and the sequence of bond formation, can be elucidated.

Enantioselectivity Studies: If an asymmetric hydrogenation is performed using a chiral catalyst to produce a chiral product, PHIP can be used to determine the enantiomeric excess of the product with high sensitivity. The hyperpolarized signals of the diastereomeric intermediates or products can often be resolved, allowing for precise quantification.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₈H₁₃NO₃), the molecular weight is 171.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 171.

The fragmentation pattern provides structural information. Plausible fragmentation pathways for this compound would include:

Loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z = 126.

Loss of an acetyl group (CH₃CO•) from the amide, resulting in a fragment at m/z = 128.

Cleavage of the ester group, leading to the loss of ethyl acetate (B1210297) (CH₃COOCH₂CH₃), although this is less common.

A McLafferty-type rearrangement is also possible, involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene (B1197577) (C₂H₄).

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental composition. For [M+H]⁺, the expected exact mass would be approximately 172.0917.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300-3200 | N-H stretch | Amide |

| ~3050-3000 | C-H stretch (sp²) | Vinylic |

| ~2980-2850 | C-H stretch (sp³) | Alkyl |

| ~1720-1700 | C=O stretch | Ester |

| ~1680-1650 | C=O stretch (Amide I) | Amide |

| ~1650-1630 | C=C stretch | Alkene |

| ~1550-1520 | N-H bend (Amide II) | Amide |

The presence of strong bands for both the ester and amide carbonyls, along with the N-H stretch and the C=C stretch, would provide strong evidence for the proposed structure.

Advanced Chiroptical Techniques for Stereochemical Analysis

Advanced chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules.

It is important to note that this compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a VCD or ECD spectrum.

However, these techniques would become critically important in the analysis of chiral derivatives of this compound. For instance, if the C=C double bond were to be asymmetrically hydrogenated to form the chiral molecule Ethyl (R)-3-acetamidobutanoate or Ethyl (S)-3-acetamidobutanoate, VCD and ECD would be the methods of choice for assigning the absolute configuration of the newly formed stereocenter. By comparing the experimentally measured VCD and ECD spectra with those predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration of the synthesized product can be unambiguously determined.

Theoretical and Computational Approaches to Understanding Ethyl 2e 3 Acetamidobut 2 Enoate Reactivity and Stereochemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of chemical phenomena, including reaction mechanisms and stereochemical outcomes.

Predicting Reaction Pathways and Energetics in Catalysis

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and intermediates. This information is crucial for understanding the mechanism of a reaction and predicting its feasibility and rate. For Ethyl (2E)-3-acetamidobut-2-enoate, which possesses multiple reactive sites, DFT can be employed to explore various catalytic cycles. For instance, in a catalyzed reaction, DFT can model the interaction of the substrate with the catalyst, the formation of key intermediates, and the energy barriers associated with each step. acs.org

A hypothetical DFT study on the hydrogenation of this compound could, for example, compare different catalytic pathways. The calculated energies of the transition states and intermediates would reveal the most likely reaction mechanism.

| Step | Species | Pathway A (Catalyst X) | Pathway B (Catalyst Y) |

|---|---|---|---|

| 1 | Reactants + Catalyst | 0.0 | 0.0 |

| 2 | Substrate-Catalyst Complex | -5.2 | -4.8 |

| 3 | Transition State 1 (TS1) | +15.7 | +18.2 |

| 4 | Intermediate 1 | -2.1 | -1.5 |

| 5 | Transition State 2 (TS2) | +12.3 | +10.9 |

| 6 | Product-Catalyst Complex | -15.8 | -16.5 |

| 7 | Product + Catalyst | -20.0 | -20.0 |

In this hypothetical scenario, Pathway B, despite having a slightly higher initial barrier, might be favored due to a lower energy barrier in the second step, which could be the rate-determining step.

Understanding Stereoselectivity and Conformational Preferences of Reactants and Intermediates

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. DFT calculations can accurately predict these energy differences, providing a rationale for the observed stereoselectivity. researchgate.net For this compound, a prochiral molecule, understanding the factors that control the facial selectivity of an incoming reagent is critical for designing stereoselective syntheses.

Computational studies on related dehydroamino acid derivatives have shown that the conformational preferences of the substrate and its intermediates play a significant role in determining the final stereochemistry. researchgate.netsemanticscholar.org DFT can be used to analyze the stable conformers of this compound and how they interact with a chiral catalyst to favor the formation of one enantiomer over the other.

| Reaction | Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Asymmetric Hydrogenation | TS-(R) | 0.0 | (R)-enantiomer |

| TS-(S) | +2.5 | ||

| Michael Addition | TS-(Re-face attack) | 0.0 | Product from Re-face attack |

| TS-(Si-face attack) | +1.8 |

The data in Table 2 illustrates how DFT can quantify the energy difference between competing transition states, allowing for a prediction of the enantiomeric excess (% ee) of a reaction.

Molecular Dynamics and Monte Carlo Simulations in Reaction Environments

While DFT calculations provide valuable information about stationary points on the potential energy surface, they often model molecules in the gas phase at 0 K. To understand how a molecule like this compound behaves in a realistic reaction environment, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed. These methods can simulate the behavior of molecules over time, taking into account factors like solvent effects and temperature.

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms over time. acs.org This can be used to study the conformational dynamics of this compound in different solvents, revealing how the solvent influences its shape and reactivity. xisdxjxsu.asia For example, an MD simulation could show how hydrogen bonding between the amide group and a protic solvent might affect the accessibility of the double bond to a reagent.

Monte Carlo simulations, on the other hand, use random sampling to explore the conformational space of a molecule or the progress of a reaction. acs.org This can be particularly useful for studying complex reaction networks or for sampling rare events that might be difficult to observe in a standard MD simulation.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Analysis

Molecular Electron Density Theory (MEDT) is a more recent theoretical framework that challenges some of the classical interpretations of chemical reactivity. MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the driving force behind chemical reactions. encyclopedia.pub This theory analyzes the Global Electron Density Transfer (GEDT) and the topological changes of the electron localization function (ELF) along a reaction pathway to provide a detailed picture of the bond-forming and bond-breaking processes.

For a polar molecule like this compound, MEDT could be used to analyze its participation in cycloaddition or Michael addition reactions. By calculating the GEDT from the nucleophile to the electrophilic sites of the molecule, MEDT can predict the polar character of the reaction and explain the observed regioselectivity and stereoselectivity. researchgate.net

Machine Learning Applications in Reaction Prediction and Design

The application of machine learning (ML) to chemistry is a rapidly growing field with the potential to revolutionize how chemical reactions are predicted and designed. nih.govresearchgate.net By training on large datasets of known reactions, ML models can learn complex relationships between the structure of reactants, the reaction conditions, and the outcome of the reaction, including yield and stereoselectivity. rsc.orgresearchgate.net

For this compound, an ML model could be developed to predict the outcome of a variety of reactions. For instance, a model could be trained on a dataset of asymmetric hydrogenations of similar enamides to predict the enantiomeric excess for the hydrogenation of this compound with a new, untested catalyst. nih.gov These models can significantly accelerate the discovery of new reactions and the optimization of existing ones. cmu.edu

| Catalyst | Experimental % ee | Predicted % ee (ML Model) | Error |

|---|---|---|---|

| Catalyst A | 95% (R) | 93% (R) | -2% |

| Catalyst B | 82% (R) | 85% (R) | +3% |

| Catalyst C | 65% (S) | 68% (S) | +3% |

| Catalyst D (Untested) | N/A | 98% (R) | N/A |

The hypothetical data in Table 3 demonstrates how an ML model, once trained, can make accurate predictions for known catalysts and, more importantly, guide the selection of new catalysts for achieving high stereoselectivity.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Catalytic Systems for Enantioselective Transformations

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. For a prochiral molecule like Ethyl (2E)-3-acetamidobut-2-enoate, the development of efficient enantioselective catalytic systems is a primary research objective. Future work in this area is expected to focus on several key strategies:

Chiral Lewis Acids and Brønsted Acids: The exploration of novel chiral Lewis acids and Brønsted acids as catalysts is a promising avenue. wikipedia.orgscienceopen.comsigmaaldrich.com These catalysts can activate the substrate towards nucleophilic attack, directing the reaction to favor one enantiomer over the other. Research will likely involve the design and synthesis of new ligands for metal-based Lewis acids and novel chiral phosphoric acids or their derivatives. The goal is to achieve high enantioselectivity (ee) and diastereoselectivity under mild reaction conditions.

Organocatalysis: The use of small organic molecules as catalysts, known as organocatalysis, offers a sustainable alternative to metal-based catalysts. scienceopen.commdpi.com Future research will likely investigate the application of various organocatalytic modes of activation, such as iminium and enamine catalysis, to the enantioselective functionalization of this compound. The development of bifunctional organocatalysts, which can activate both the electrophile and the nucleophile simultaneously, is a particularly promising area. mdpi.com

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in catalyzing chemical reactions. The use of engineered enzymes, such as ene-reductases or hydrolases, for the enantioselective transformation of this compound is a burgeoning field. Future research will focus on enzyme screening, directed evolution to enhance substrate specificity and stereoselectivity, and process optimization for industrial-scale applications.

A comparative look at potential catalytic systems is presented below:

| Catalytic System | Potential Advantages | Research Focus |

| Chiral Lewis Acids | High catalytic activity, broad substrate scope | New ligand design, use of earth-abundant metals |

| Chiral Brønsted Acids | Metal-free, high enantioselectivity | Development of stronger and more sterically demanding acids |

| Organocatalysis | Low toxicity, operational simplicity, moisture/air stability | Novel activation modes, bifunctional catalysts |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign | Enzyme engineering, process optimization |

Integration of this compound in Complex Molecular Architectures and Materials Science

The unique structural features of this compound make it an attractive building block for the synthesis of more complex and functionally rich molecules.

Synthesis of Heterocyclic Compounds: The enoate and acetamido functionalities provide reactive sites for cyclization reactions, making it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Future research is expected to explore its use in the synthesis of pyridines, pyrimidines, and other pharmacologically relevant scaffolds.

Polymer Chemistry: As a monomer, this compound could be utilized in the synthesis of functional polymers. nih.gov Its reactive double bond can participate in polymerization reactions, while the acetamido group can be further functionalized post-polymerization. Research in this area may lead to the development of new materials with tailored properties for applications in drug delivery, tissue engineering, or as specialty coatings. For instance, the synthesis of poly(2-ethyl-2-oxazoline) has demonstrated the potential of related monomers in creating biocompatible polymers. vt.edu

Exploration of Green Chemistry Methodologies in its Synthesis and Reactions

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. For this compound, future research will aim to develop more environmentally benign methods for its synthesis and subsequent reactions.

Alternative Energy Sources: Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and reduce side reactions. nih.gov The application of microwave irradiation to the synthesis of this compound and its derivatives is a promising area for future investigation. mdpi.com Studies on related compounds have demonstrated significant reductions in reaction times and improved yields compared to conventional heating methods. nih.govamazonaws.com

Solvent-Free and Aqueous Reactions: The development of solvent-free reaction conditions or the use of water as a solvent are key goals of green chemistry. Future research will likely explore solid-state reactions or reactions in aqueous media for the synthesis and functionalization of this compound, potentially with the aid of phase-transfer catalysts or surfactants.

A summary of green chemistry approaches for related compounds is provided below:

| Green Chemistry Approach | Reaction | Compound Type | Key Findings | Reference |

| Microwave-Assisted Synthesis | Cyclization | Indole-3-carboxylate derivatives | Reduced reaction time (3h vs 12h), increased yield (94% vs 89%) | mdpi.com |

| Microwave-Assisted Synthesis | Hantzsch Reaction | Thiazole acetates | Shorter reaction times (60 sec), high yields | nih.gov |

| Microwave-Assisted Synthesis | Hydrogenation/Acetylation | Acetaminophen | 70% time-savings compared to conventional methods | amazonaws.com |

Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Design

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the outcomes of chemical reactions.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to elucidate the mechanisms of reactions involving this compound. nih.gov By modeling the transition states and intermediates, researchers can gain insights into the factors that control reactivity and selectivity. This understanding is crucial for the rational design of more efficient catalysts and reaction conditions.

Predictive Modeling for Stereoselectivity: For enantioselective reactions, computational models can be used to predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states leading to different enantiomers, researchers can predict which enantiomer will be formed preferentially. This predictive capability can significantly accelerate the discovery and optimization of new asymmetric transformations.

The future of research on this compound is bright, with numerous opportunities to develop more sustainable and sophisticated chemical processes and materials. By focusing on these emerging trends, the scientific community can continue to unlock the full potential of this versatile chemical building block.

Q & A

Q. What synthetic strategies are effective for minimizing steric hindrance during the preparation of Ethyl (2E)-3-acetamidobut-2-enoate?

- Methodological Answer : Optimize reaction conditions by selecting aprotic solvents (e.g., THF or DMF) to reduce side reactions. Use catalytic bases like DBU to enhance enolate formation while avoiding overcrowded transition states. Monitor progress via TLC or GC-MS to identify intermediates. Steric effects can be mitigated by introducing bulky protecting groups temporarily, followed by deprotection . Comparative analysis of analogous α,β-unsaturated esters (e.g., ethyl cyanoacrylates) suggests that low temperatures (0–5°C) improve stereocontrol .

Q. Which spectroscopic techniques are essential for resolving structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign olefinic protons (δ 5.5–6.5 ppm) and acetamido groups (δ 2.0–2.2 ppm for CH₃). Use COSY and NOESY to confirm (2E)-geometry and intramolecular hydrogen bonding.

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (amide II band at ~1550 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl or acetamido groups).

- Resolution of Contradictions : Cross-validate with X-ray crystallography or computational methods (DFT) to resolve conflicting assignments .

Q. How can researchers validate the purity of this compound before experimental use?

- Methodological Answer : Perform HPLC with a C18 column (acetonitrile/water gradient) to detect impurities >0.1%. Use differential scanning calorimetry (DSC) to verify melting point consistency. Compare experimental NMR shifts with predicted values from databases (e.g., NIST Chemistry WebBook) .

Advanced Research Questions

Q. What crystallographic tools are optimal for resolving hydrogen-bonding networks in this compound crystals?

- Methodological Answer :

- SHELXL : Refine crystal structures using high-resolution data (R-factor < 5%). Parameterize anisotropic displacement for non-H atoms .

- Mercury CSD : Visualize hydrogen bonds (e.g., N-H···O=C) and quantify bond lengths/angles. Apply graph set analysis (e.g., Etter’s rules) to classify motifs like D (2) or R₂²(8) patterns .

- ORTEP-3 : Generate thermal ellipsoid plots to assess positional disorder in the acetamido group .

Q. How can kinetic and computational methods elucidate the reaction mechanisms of this compound in cycloaddition reactions?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., enolate or zwitterionic species). Derive rate constants under varying temperatures (Arrhenius analysis) .

- DFT Calculations : Model transition states at the B3LYP/6-31+G(d,p) level to identify regioselectivity in Diels-Alder reactions. Compare HOMO/LUMO interactions with experimental outcomes .

Q. What statistical approaches should be employed to address discrepancies in crystallographic and spectroscopic data?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outliers in bond length/angle datasets. For NMR, use bootstrapping to estimate confidence intervals for chemical shifts. Replicate experiments across multiple batches to distinguish systematic vs. random errors .